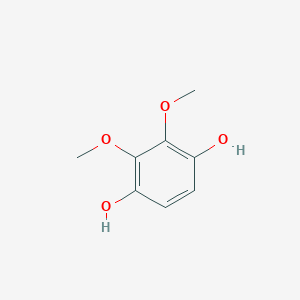

2,3-Dimethoxyhydroquinone

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

52643-52-4 |

|---|---|

分子式 |

C8H10O4 |

分子量 |

170.16 g/mol |

IUPAC名 |

2,3-dimethoxybenzene-1,4-diol |

InChI |

InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |

InChIキー |

XGFABYCTEQAZOP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1OC)O)O |

正規SMILES |

COC1=C(C=CC(=C1OC)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dimethoxyhydroquinone

Established Synthetic Pathways for 2,3-Dimethoxyhydroquinone

The formation of dimethoxyhydroquinones can be achieved through both chemical and biological methods. Chemical routes often involve the modification of precursor quinones or phenols, while biosynthetic pathways utilize fungal systems to produce these structures.

The direct synthesis of this compound from hydroquinone (B1673460) and methanol (B129727) is not the most commonly cited pathway in the literature. A more established method for preparing hydroquinones with this substitution pattern involves the reduction of a corresponding benzoquinone precursor. For instance, 2,3-dimethoxy-5-methylhydroquinone (B191101) is typically synthesized by the reduction of 2,3-dimethoxy-5-methylbenzoquinone. researchgate.net This transformation can be accomplished using several reducing agents, including:

Catalytic hydrogenation with catalysts such as palladium, platinum, or Raney nickel. researchgate.net

Reducing agents like sulfur dioxide or sodium borohydride (B1222165). researchgate.net

One documented procedure for a related compound involves dissolving 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) in ethanol (B145695) and adding sodium borohydride to yield the hydroquinone. While direct, selective O-methylation of hydroquinone itself is challenging, a method for selective mono-O-methylation of 1,4-hydroquinone using catalytic amounts of NaNO2 in acidic methanol has been reported, highlighting the complexities of controlling etherification on this scaffold. researchgate.net

Certain microorganisms, particularly brown rot fungi, are capable of producing dimethoxyhydroquinone analogues de novo. These fungi employ these metabolites in their mechanism for wood degradation, where the hydroquinones participate in Fenton chemistry to generate hydroxyl radicals. The brown rot fungus Gloeophyllum trabeum has been shown to produce 2,5-dimethoxyhydroquinone (DMH) and 4,5-dimethoxycatechol (DMC) when grown on a glucose mineral medium. rsc.org Similarly, the fungus Serpula lacrymans also produces 2,5-dimethoxyhydroquinone to drive its extracellular Fenton reaction. chemicalbook.com These biosynthetic routes represent a green alternative to chemical synthesis for producing these specific isomers. rsc.org

Fungal Production of Dimethoxyhydroquinone Analogues

| Fungus Species | Produced Compound(s) | Reference(s) |

|---|---|---|

| Gloeophyllum trabeum | 2,5-Dimethoxyhydroquinone (DMH), 4,5-Dimethoxycatechol (DMC) | rsc.org |

| Serpula lacrymans | 2,5-Dimethoxyhydroquinone (DMH) | chemicalbook.com |

Chemical Synthesis Approaches from Precursors (e.g., hydroquinone and methanol under catalytic conditions)

Advanced Synthetic Strategies for Analogues and Derivatives

Building upon the basic dimethoxyhydroquinone core, advanced synthetic strategies have been developed to create more complex molecules, such as peptide conjugates and precursors for natural product synthesis. These methods often focus on achieving high selectivity and incorporating the hydroquinone moiety into larger, multifunctional systems.

A significant area of research involves the conjugation of dimethoxyhydroquinone derivatives to peptides. While the core topic is this compound, a prominent example from the literature involves the closely related isomer, 2,6-dimethoxyhydroquinone. Specifically, 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA) has been conjugated to various peptide chains. zendy.io These syntheses are typically performed in solution by first constructing the protected peptide and then coupling it with an activated form of DMQ-MA, such as its pentafluorophenyl (Pfp) ester. researchgate.netalfa-chemistry.com This strategy has been used to create a variety of conjugates, including those with linear and cyclic peptides, and even peptides containing D-amino acids to study the effects of stereoisomerism. researchgate.netresearchgate.netalfa-chemistry.com

Examples of Synthesized Peptide-Dimethoxyhydroquinone Conjugates

| Peptide Carrier | Conjugated Moiety | Type of Study | Reference(s) |

|---|---|---|---|

| Cyclic tripeptides | 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA) | Synthesis and cytotoxicity | researchgate.netalfa-chemistry.com |

| Linear tripeptides (e.g., Lys-Arg-Arg-OMe) | 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA) | Synthesis and DNA scission chemistry | researchgate.net |

| Di- and tripeptides | 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA) | Alcalase-catalyzed synthesis | zendy.io |

The dimethoxyhydroquinone core is a key structural element in certain complex natural products. Its chemical reactivity, particularly its oxidation to the corresponding quinone, is exploited in total synthesis. For example, a key step in an elegant total synthesis of Mitomycin K involves the oxidation of a p-dimethoxyhydroquinone derivative to the final quinone structure. unacademy.comnih.gov The mitomycins are a family of natural products that differ by their substitution on the quinone ring. unacademy.com The hydroquinone-to-quinone transformation is a critical oxidative step that establishes the final, biologically active scaffold. unacademy.comnih.gov This highlights the utility of the dimethoxyhydroquinone unit as a latent quinone, which can be unmasked at a late stage in a complex synthesis.

Regioselective functionalization refers to the preference for a chemical reaction to occur at one position over other possible positions. unacademy.com For the this compound nucleus, achieving high regioselectivity in reactions like electrophilic substitution is challenging. The aromatic ring is activated by four powerful electron-donating groups (two hydroxyl and two methoxy (B1213986) groups), all of which direct incoming electrophiles to their ortho and para positions. This can lead to a mixture of products.

However, strategies to control regioselectivity on hydroquinone scaffolds have been developed. One approach involves an acid-catalyzed dehydrative substitution, where functionalized hydroquinones are produced by reacting hydroquinones with benzhydryl alcohols in water using p-toluenesulfonic acid (PTSA) as a catalyst. researchgate.net Another strategy employs electrophilic aromatic substitution (EAS) reactions, for instance, in the synthesis of geranylmethoxyhydroquinones, where geraniol (B1671447) is reacted with a trimethoxyphenol precursor using a Lewis acid catalyst like BF₃·Et₂O. researchgate.netscispace.com In some cases, regioselectivity on substituted hydroquinones can be achieved by exploiting steric hindrance, where the reaction occurs preferentially at the less hindered phenolic OH group. researchgate.net These examples demonstrate that through careful selection of catalysts, starting materials, and reaction conditions, specific functionalization of the hydroquinone core is achievable. researchgate.netresearchgate.net

Oxidative Transformations in Complex Molecule Synthesis (e.g., incorporation into mitomycin scaffolds)

Derivatization Methods for Research Applications

Chemical derivatization is a technique where a compound is transformed into a new, related compound—a derivative—to enhance its properties for a specific application. libretexts.orgspectroscopyonline.com This process is crucial in research for two primary reasons: it can make a molecule easier to detect and quantify in analytical settings, and it allows for the systematic modification of a molecule's structure to study how these changes affect its biological or chemical activity. jfda-online.comnih.gov For a compound like this compound, which possesses two reactive hydroxyl (-OH) groups, derivatization offers a versatile strategy for a wide range of research investigations.

Analytical Derivatization for Enhanced Detection and Characterization

The primary goal of analytical derivatization is to modify an analyte to improve its detection, separation, or stability during analysis. libretexts.orgjfda-online.comnih.gov While this compound is a quinone derivative and can be detected, its native properties may not be optimal for all analytical techniques, especially when present in complex mixtures or at very low concentrations. Derivatization targets the two hydroxyl groups to overcome these limitations.

Common reasons for derivatizing compounds like this compound for analysis include:

Increased Volatility: For gas chromatography (GC) analysis, compounds must be volatile and thermally stable. The hydroxyl groups of this compound can cause it to have a lower volatility. Converting these groups to less polar ethers or esters increases volatility, making it suitable for GC-MS analysis. libretexts.org

Enhanced Detector Response: Derivatization can introduce specific chemical moieties (tags) that are highly responsive to a particular detector. jfda-online.com For High-Performance Liquid Chromatography (HPLC), this could involve adding a chromophore for improved UV-Visible detection or a fluorophore for highly sensitive fluorescence detection. libretexts.org For mass spectrometry (MS), derivatization can introduce groups that ionize efficiently, leading to better sensitivity. spectroscopyonline.com

Improved Chromatographic Behavior: By eliminating the polar hydroxyl groups, derivatization can reduce peak tailing in chromatography, leading to better resolution and more accurate quantification. jfda-online.com

The most common derivatization strategies applicable to the hydroxyl groups of this compound are silylation, acylation, and alkylation. jfda-online.com

Table 1: Potential Analytical Derivatization Reagents for this compound

| Derivatization Method | Reagent Class | Example Reagent | Purpose |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC-MS analysis. libretexts.org |

| Acylation | Acylating Agents | Pentafluorobenzoyl Chloride | Introduces a fluorinated acyl group, which is highly responsive to Electron Capture Detectors (ECD) in GC, enhancing sensitivity. Also improves volatility. jfda-online.com |

| Acylation | Acylating Agents | Dansyl Chloride | Adds a dansyl group, a fluorophore, allowing for highly sensitive fluorescence detection in HPLC. nih.gov |

| Alkylation | Alkylating Agents | Pentafluorobenzyl Bromide (PFB-Br) | Adds a pentafluorobenzyl group, which enhances response for ECD in GC and can improve chromatographic properties. libretexts.org |

Structural Modification for Mechanistic Probing and Structure-Activity Relationship Studies

Beyond analysis, derivatization is a cornerstone of medicinal chemistry and mechanistic studies, where the goal is to understand how a molecule's structure relates to its function—a concept known as the Structure-Activity Relationship (SAR). nih.govmdpi.com By synthesizing a series of derivatives with systematic structural modifications, researchers can identify the key molecular features responsible for a compound's biological activity. nih.gov

While specific SAR studies on this compound are not extensively documented, research on closely related methoxyhydroquinone isomers provides a clear blueprint for this type of investigation. For example, a study on synthetic geranyl-dimethoxyhydroquinone derivatives, prepared from dimethoxyphenol precursors, explored how structural changes influence cytotoxic activity against various human cancer cell lines. researchgate.net

In this research, scientists synthesized new derivatives by performing chemical transformations on the parent compounds. researchgate.net One key reaction was an Electrophilic Aromatic Substitution (EAS) to couple geraniol to a trimethoxyphenol precursor, which unexpectedly yielded two isomeric products: 2,4-dimethoxy-5-geranylphenol and 4,5-dimethoxy-2-geranylphenol. researchgate.net These compounds, along with further synthetic analogs, were then tested for their ability to inhibit the growth of cancer cells. researchgate.net

Table 2: Example of Structural Modification of Methoxyhydroquinone Isomers for SAR Studies

| Parent Compound Isomer | Modification | Resulting Derivative Example | Research Application |

| 4,5-dimethoxy-2-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol | Oxidation with Fremy's salt | 4,5-dimethoxy-2-((E)-3',7'-dimethylocta-2',6'-dienyl)cyclohexa-2,5-diene-1,4-dione | Evaluation of cytotoxic activity against human cancer cell lines (PC-3, MCF-7, MDA-MB-231) to establish structure-activity relationships. researchgate.net |

| 2,4-dimethoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol | Formylation via Duff reaction | 2,4-dimethoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)-6-hydroxybenzaldehyde | Probing the influence of an added formyl group on the compound's biological profile. researchgate.net |

This systematic approach of creating and testing derivatives is fundamental to probing reaction mechanisms and is a critical step in the drug discovery process, guiding the rational design of new and more effective therapeutic agents. mdpi.comresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2,3 Dimethoxyhydroquinone

Redox Chemistry and Electron Transfer Mechanisms

2,3-Dimethoxyhydroquinone, like other hydroquinones, is a redox-active molecule that can exist in three different oxidation states: the fully reduced hydroquinone (B1673460) (H2Q), an intermediate semiquinone radical (•SQ-), and the fully oxidized quinone (Q). acs.org These states are interconnected through one-electron transfer reactions, which allows the compound to act as both an electron donor and an electron acceptor, making it a key player in various biological and environmental processes. acs.org The presence of two methoxy (B1213986) groups on the aromatic ring increases the electron density, which in turn lowers the reduction potential of the molecule compared to unsubstituted hydroquinone. acs.org

The antioxidant activity of this compound is primarily attributed to the electron-donating properties of its hydroquinone form. nih.gov It can scavenge a variety of free radicals, including organic radicals and reactive oxygen species. nih.gov The primary mechanisms by which antioxidants like this compound exert their effects include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.org

In the HAT mechanism , the hydroquinone donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is assessed by the bond dissociation enthalpy (BDE). frontiersin.org

The SET-PT mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation, which then deprotonates. The key parameters for this pathway are the ionization potential (IP) and the proton dissociation enthalpy (PDE). frontiersin.org

In the SPLET mechanism , the antioxidant first loses a proton, and the resulting anion then transfers an electron to the free radical. This mechanism is evaluated based on the proton affinity (PA) and electron transfer enthalpy (ETE). frontiersin.org

Through these pathways, the hydroquinone form is oxidized to the quinone, which itself does not possess antioxidant activity. nih.gov This redox cycling is central to its function as a protective agent against oxidative damage. nih.gov

The one-electron oxidation of a hydroquinone leads to the formation of a semiquinone radical intermediate. acs.org This process is a key step in the redox cycling of quinones. acs.orgoup.com The formation of semiquinone radicals is more likely under alkaline conditions, while cation radicals are more probable under acidic conditions. nih.govasm.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique used for the direct detection and characterization of these radical species. bruker.comnih.gov EPR spectroscopy provides information about the electronic and spatial structure of molecules with unpaired electrons. bruker.com By analyzing the EPR spectra, researchers can identify the specific paramagnetic species present and determine their concentration. bruker.com For instance, the g-value and hyperfine coupling constants observed in an EPR spectrum are characteristic of a particular radical and its environment. nih.gov

Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information, defining the coordination environment of the semiquinone radical, including interactions like hydrogen bonds with neighboring molecules. chemrxiv.org The stability and reactivity of the semiquinone radical are crucial in determining the subsequent reaction pathways, such as the reduction of molecular oxygen to form superoxide (B77818). asm.orgusda.gov

This compound and its analogs readily interact with transition metal ions, particularly iron, in a process known as redox cycling. oup.comnih.gov In this cycle, the hydroquinone reduces Fe(III) to Fe(II). acs.orgiwaponline.com This reaction is a fundamental step in various biogeochemical processes, including the degradation of organic matter by brown-rot fungi. nih.govnih.gov These fungi secrete dimethoxyhydroquinones to reduce extracellular Fe(III), making it soluble and available for Fenton chemistry. nih.govasm.org

The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading recalcitrant organic compounds. acs.orgnih.govresearchgate.net The this compound plays a dual role in this process: it reduces Fe(III) to provide the necessary Fe(II) and also reduces molecular oxygen to produce hydrogen peroxide (H₂O₂), the other reactant in the Fenton reaction. acs.org

The efficiency of this redox cycling is influenced by environmental factors such as pH and the presence of chelating agents. researchgate.net For example, the reduction of ferric oxalate (B1200264) complexes by dimethoxyhydroquinones is a key process in the chemistry of brown-rot fungi. nih.gov The interaction is not limited to iron; other transition metals can also participate in redox reactions with hydroquinones, leading to the generation of various radical species. nih.gov

Formation and Characterization of Semiquinone Radical Intermediates

Oxidation Pathways and Catalytic Processes

The oxidation of this compound can proceed through several pathways, including autoxidation and surface-catalyzed processes. These pathways are often dependent on the presence of molecular oxygen and can be significantly influenced by the surrounding chemical environment. acs.org

Autoxidation refers to the oxidation of compounds by molecular oxygen at ambient temperatures, often proceeding through a free radical chain reaction. wikipedia.org For hydroquinones, autoxidation involves a reaction with O₂, where oxygen acts as the electron acceptor. acs.org This process is pH-dependent, with oxidation rates generally increasing with higher pH. acs.org

The autoxidation of this compound can lead to the formation of superoxide radicals (•OOH or O₂⁻•), which can then dismutate to form hydrogen peroxide (H₂O₂). acs.orgiwaponline.com This is a critical step in generating the reagents for the Fenton reaction. acs.org The reaction involves the hydroquinone donating an electron to O₂, forming a semiquinone radical and a superoxide radical. acs.org The rate of autoxidation can be influenced by the presence of metal ions, which can catalyze the process. researchgate.net

The general mechanism for autoxidation involves three stages: initiation, propagation, and termination. wikipedia.org

Initiation: Formation of initial radicals.

Propagation: The radical reacts with O₂ to form a peroxy radical, which then abstracts a hydrogen atom to form a hydroperoxide and a new radical, continuing the chain. wikipedia.org

Termination: Radicals combine to form non-radical products. wikipedia.org

The oxidation of this compound can be significantly accelerated in the presence of mineral surfaces, a process known as surface-catalyzed oxidation or heterogeneous catalysis. acs.orgacs.org Iron oxide minerals like goethite and ferrihydrite are particularly effective catalysts. acs.orgnih.govacs.org

Studies have shown that in the presence of these minerals and oxygen, the oxidation of dimethoxyhydroquinones is much faster than both autoxidation and the anaerobic reduction of Fe(III). acs.orgacs.org This indicates that the mineral surface actively promotes the reaction between the hydroquinone and molecular oxygen. acs.org The catalytic process is distinct from the reductive dissolution of the iron mineral, although both can occur simultaneously, especially with more reactive minerals like ferrihydrite. acs.orgacs.org Goethite, being more stable, primarily acts as a catalyst for the oxidation by O₂. acs.orgacs.org

The mechanism of surface-catalyzed oxidation is thought to involve the adsorption of the hydroquinone onto the mineral surface, facilitating electron transfer to adsorbed oxygen. This process also generates hydrogen peroxide, which can then react with surface-bound Fe(II) (if present from any reductive dissolution) or other surface sites to produce hydroxyl radicals. nih.gov The efficiency of this catalytic process is influenced by factors such as pH and the specific type of mineral surface. acs.orgnih.gov

Data Tables

Table 1: Key Reactions in the Redox Chemistry of this compound This table is interactive. Click on the headers to sort the data.

| Reaction Name | Reactants | Products | Significance |

| Fe(III) Reduction | This compound + 2Fe(III) | 2,3-Dimethoxybenzoquinone + 2Fe(II) + 2H⁺ | Regenerates Fe(II) for the Fenton reaction. acs.org |

| Oxygen Reduction | This compound + O₂ | 2,3-Dimethoxysemiquinone + O₂⁻• + H⁺ | Produces superoxide, a precursor to H₂O₂. acs.org |

| Fenton Reaction | Fe(II) + H₂O₂ | Fe(III) + •OH + OH⁻ | Generates highly reactive hydroxyl radicals. nih.gov |

| Semiquinone Formation | This compound | 2,3-Dimethoxysemiquinone + e⁻ + H⁺ | Key intermediate in one-electron transfer processes. acs.org |

| Autoxidation | This compound + O₂ | 2,3-Dimethoxybenzoquinone + H₂O₂ | Oxygen-dependent oxidation pathway. acs.org |

Table 2: Comparison of Oxidation Pathways for a Dimethoxyhydroquinone Analog (2,6-DMHQ) This table is based on data for 2,6-dimethoxyhydroquinone, an analog of the subject compound, and illustrates the principles of its reactivity. The data is derived from studies with iron oxide minerals. acs.org This table is interactive. Click on the headers to sort the data.

| Condition | Predominant Pathway | Key Reactants | Primary Outcome | Relative Rate |

| Aerobic (with Goethite) | Surface-Catalyzed Oxidation | 2,6-DMHQ + O₂ (on surface) | Oxidation to 2,6-DMBQ, H₂O₂ formation. acs.org | High |

| Aerobic (with Ferrihydrite) | Surface-Catalyzed Oxidation & Reductive Dissolution | 2,6-DMHQ + O₂ (on surface), 2,6-DMHQ + Fe(III) | Oxidation, H₂O₂ formation, and Fe(II) production. acs.org | High |

| Anaerobic (with Ferrihydrite) | Reductive Dissolution | 2,6-DMHQ + Fe(III) | Fe(II) production. acs.org | Low |

| Anaerobic (No Minerals) | Autoxidation (slow) | 2,6-DMHQ + trace O₂ | Slow oxidation. acs.org | Very Low |

Coupled Hydroquinone Oxidation and Metal Reduction Reactions

Three primary pathways are considered for hydroquinone oxidation:

Autoxidation: Oxidation by molecular oxygen present in the system.

Catalytic Oxidation: Autoxidation promoted by a transition metal catalyst.

Coupled Hydroquinone Oxidation and Metal Reduction: The metal ion directly acts as the electron acceptor. acs.orgacs.org

The third pathway is independent of oxygen concentration. acs.orgacs.org For instance, 2,6-dimethoxyhydroquinone (2,6-DMHQ), an analog of a common fungal metabolite, has been shown to reduce Fe(III) minerals like ferrihydrite and goethite. acs.org This process, known as reductive dissolution, is more efficient with ferrihydrite. acs.orgacs.org The reduction of Fe(III) to Fe(II) is a key step in Fenton chemistry, which generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). acs.orgnih.gov

The hydroquinone plays a dual role in this context: it reduces Fe(III) to Fe(II) and can also react with O₂ to produce superoxide radicals (•OOH), which can then dismutate to form H₂O₂. acs.org The brown rot fungus Gloeophyllum trabeum utilizes a hydroquinone-quinone redox cycle involving 2,5-dimethoxy-1,4-benzoquinone (B1209882) (2,5-DMBQ) and its corresponding hydroquinone (2,5-DMHQ) to reduce Fe(III) and generate H₂O₂. nih.govnih.gov This extracellular Fenton chemistry allows the fungus to degrade recalcitrant polymers. nih.govnih.gov

The efficiency of these coupled reactions is influenced by factors such as pH and the specific metal oxide involved. acs.orgnih.gov For example, the reduction potential of the Fe(III) oxide/Fe(II)aq redox couple is a critical factor, with ferrihydrite being more susceptible to reductive dissolution by the 2,6-DMBQ/2,6-DMHQ redox couple than goethite. acs.orgacs.org

The following table summarizes the key reactions involved in the coupled oxidation of dimethoxyhydroquinones and reduction of iron.

| Reaction Type | Reactants | Products | Significance |

| Reductive Dissolution | 2,6-Dimethoxyhydroquinone + Fe(III) oxide | 2,6-Dimethoxybenzoquinone + Fe(II) | Generates Fe(II) for Fenton reaction. acs.orgacs.org |

| Superoxide Formation | 2,6-Dimethoxyhydroquinone + O₂ | 2,6-Dimethoxysemiquinone radical + •OOH | Source of superoxide radicals. acs.org |

| Hydrogen Peroxide Formation | •OOH + •OOH | H₂O₂ + O₂ | Provides H₂O₂ for Fenton reaction. acs.org |

| Fenton Reaction | Fe(II) + H₂O₂ | Fe(III) + •OH + OH⁻ | Produces highly reactive hydroxyl radicals. acs.orgnih.gov |

Fundamental Organic Reaction Mechanisms Involving Hydroquinone Structures

The reactivity of hydroquinones is characterized by the electron-rich nature of the aromatic ring, making it susceptible to electrophilic substitution. The hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl groups are already substituted with methoxy groups, which also influence the reactivity.

While specific studies on the electrophilic and nucleophilic reactions of this compound are not extensively detailed in the provided search results, general principles of hydroquinone chemistry can be applied. The electron-donating nature of the hydroxyl and methoxy groups enhances the nucleophilicity of the aromatic ring, making it reactive towards electrophiles. Conversely, the hydroxyl protons are acidic and can be removed by a base, forming a phenoxide ion. This phenoxide is an even stronger nucleophile and can participate in nucleophilic substitution reactions.

Hydroquinones can be readily oxidized to their corresponding quinones through dehydrogenation reactions. This process involves the removal of two hydrogen atoms and two electrons from the hydroquinone molecule. A variety of oxidizing agents can be used for this transformation, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective and widely used reagent. researchgate.netnih.gov

DDQ is a high-potential quinone that acts as a powerful oxidant, commonly mediating hydride transfer reactions. researchgate.netnih.gov The reaction with a hydroquinone proceeds via the transfer of a hydride ion from the hydroquinone to an oxygen atom of DDQ, followed by the transfer of a proton to the resulting phenolate (B1203915) ion. nih.gov This process results in the formation of the corresponding quinone and the hydroquinone form of DDQ. nih.gov

DDQ is known for its ability to dehydrogenate hydroaromatic compounds to their aromatic counterparts, a key step in the synthesis of many heterocyclic aromatic compounds. santiago-lab.com It can also be used for the selective oxidation of other functional groups, such as benzylic or allylic alcohols and ethers. santiago-lab.comdu.ac.in

The general mechanism for the dehydrogenation of a hydroquinone to a quinone using DDQ is illustrated below:

Hydroquinone + DDQ → Quinone + DDQ-H₂

This type of reaction is fundamental in both synthetic organic chemistry and biological systems, where quinone-hydroquinone redox cycles are essential for electron transport. libretexts.org

Hydroquinone derivatives can undergo several types of rearrangement reactions, including the Fries rearrangement and the Claisen rearrangement. These reactions are valuable synthetic tools for modifying the structure of hydroquinones and introducing new functional groups.

Fries Rearrangement:

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). acs.orgias.ac.in In the context of hydroquinones, diesters can be rearranged to form acetylhydroquinone derivatives. acs.org For example, the Fries rearrangement of hydroquinone diacetate can yield 2-acetylhydroquinone. ias.ac.in The reaction conditions, such as the amount of catalyst and temperature, can influence the product distribution. ias.ac.in A plausible mechanism involves the formation of a Lewis acid adduct with the ester, followed by the generation of an acylium ion that then acylates the aromatic ring. acs.org

Claisen Rearrangement:

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. organic-chemistry.org This reaction is thermally induced and proceeds through a concerted, cyclic transition state. organic-chemistry.orgorganic-chemistry.org For hydroquinone derivatives, allyl ethers can be rearranged to introduce an allyl group onto the aromatic ring. rsc.org The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring. rsc.org For instance, in 2-acylhydroquinone 4-allyl ethers, the allyl group predominantly migrates to the 3-position. rsc.org The Claisen rearrangement has been utilized in the synthesis of complex natural products containing a hydroquinone or quinone moiety. nih.gov

The general scheme for the Claisen rearrangement of an allyl hydroquinone ether is as follows:

Allyl hydroquinone ether → Allyl-substituted hydroquinone

Both the Fries and Claisen rearrangements provide versatile methods for the functionalization of hydroquinone structures, enabling the synthesis of a wide range of derivatives with potential applications in various fields.

Mechanistic Studies of Biological Activity of 2,3 Dimethoxyhydroquinone

Elucidation of Molecular Mechanisms in Mitigating Oxidative Stress in Biological Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance can lead to damage of cellular components such as lipids, proteins, and DNA. mdpi.comfrontiersin.orgscirp.org The generation of free radicals is a normal and necessary aspect of cellular function, but excessive production can be harmful. mdpi.com

Hydroquinones, including 2,3-dimethoxyhydroquinone, can act as antioxidants. The antioxidant capacity of polyphenolic compounds is often attributed to their ability to scavenge free radicals. nih.gov The number and position of hydroxyl groups and other substituents on the aromatic ring are crucial for their antioxidant and antimicrobial activities. nih.gov

The primary mechanism by which cells combat oxidative stress involves a network of antioxidant enzymes and non-enzymatic antioxidants. Key enzymatic players include superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which work to neutralize ROS. scirp.org Non-enzymatic antioxidants include glutathione (GSH), a critical tripeptide that scavenges ROS and becomes oxidized to glutathione disulfide (GSSG) in the process. nih.gov The transcription factor Nrf2 plays a vital role in the cellular defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoter region of antioxidant genes, thereby upregulating their expression. nih.govfrontiersin.org

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, oxidative stress is a significant contributor to pathology. nih.govmdpi.com In these conditions, there is evidence of increased lipid peroxidation, protein oxidation, and DNA damage in affected brain regions. mdpi.com For instance, in Parkinson's disease, the metabolism of dopamine (B1211576) by monoamine oxidase B (MAO-B) generates hydrogen peroxide (H₂O₂), which can then participate in the Fenton reaction to produce highly reactive hydroxyl radicals. mdpi.com

Fundamental Biochemical Pathways Related to Cellular Protection and Aging Investigated with this compound

The aging process is associated with the decline of cellular functions and an increased susceptibility to age-related diseases. Several key signaling pathways are implicated in modulating lifespan and cellular health. nih.govimrpress.com

One of the central regulators of metabolism and cellular homeostasis is the 5' AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov Activation of AMPK can promote longevity and protect against cellular stress by regulating growth, metabolism, and autophagy. nih.gov AMPK is a heterotrimeric protein complex, and its activation can influence downstream targets to enhance stress resistance and cell survival. nih.gov

The Sirtuin family of proteins, particularly SIRT1, are NAD+-dependent deacetylases that play a crucial role in aging, metabolism, and DNA repair. nih.govnih.gov SIRT1 can deacetylate various proteins, including transcription factors like p53 and the FOXO family, thereby modulating gene expression related to cell cycle arrest, oxidative stress resistance, and apoptosis inhibition. nih.gov

Forkhead box (FOX) proteins are a family of transcription factors that regulate genes involved in cell growth, proliferation, differentiation, and longevity. nih.govimrpress.com FOXO transcription factors, in particular, are associated with resistance to oxidative stress and can activate autophagy. frontiersin.org Their activity is modulated by other signaling pathways, such as the PI3K/AKT pathway, which can inactivate FOXO through phosphorylation. frontiersin.org

The transcription factor p53 is a well-known tumor suppressor that also plays a role in aging by regulating stress responses, metabolism, and autophagy. imrpress.com Depending on its cellular location, p53 can either repress or stimulate autophagy. imrpress.com

These pathways are interconnected and form a complex network that governs cellular responses to stress and the aging process. For instance, AMPK can activate SIRT1, and both can influence the activity of mTOR, another key regulator of cell growth and aging. nih.gov

Mechanistic Insights into the Antimicrobial Action of Hydroquinones and Quinones

The antimicrobial action of chemical compounds can be broadly categorized as either bacteriostatic, where bacterial reproduction is halted, or bactericidal, where the bacteria are killed. nih.gov The mechanisms through which these actions are achieved are diverse and target various essential cellular components and processes.

One of the primary targets for antimicrobial agents is the bacterial cell wall, a structure vital for maintaining cell integrity. nih.govcreative-biolabs.com Antibiotics like penicillins and cephalosporins interfere with the synthesis of peptidoglycan, the main component of the bacterial cell wall, leading to cell lysis. nih.gov

Another major target is the plasma membrane. creative-biolabs.commdpi.com Disruption of the membrane's structure affects its selective permeability, leading to leakage of cellular contents and ultimately cell death. creative-biolabs.commdpi.com Polymyxins, for example, target the phospholipid components of the membrane. mdpi.com

Inhibition of protein synthesis is a common mechanism of action for many antibiotics. mdpi.comfrontiersin.org This is typically achieved by binding to either the 30S or 50S ribosomal subunits, thereby interfering with different stages of protein translation. mdpi.comfrontiersin.org Tetracyclines block the binding of aminoacyl-tRNA to the ribosome, while macrolides interfere with the translocation of the growing peptide chain. mdpi.com

Interference with nucleic acid synthesis is another effective antimicrobial strategy. creative-biolabs.comfrontiersin.org Some drugs inhibit DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV, while others inhibit RNA synthesis by binding to RNA polymerase. creative-biolabs.comfrontiersin.org

Finally, some antimicrobial compounds act by inhibiting essential metabolic pathways, such as the synthesis of folic acid, which is necessary for the production of nucleotides. creative-biolabs.com

The effectiveness of hydroquinones and quinones as antimicrobial agents is influenced by their chemical structure, including the presence and position of hydroxyl groups and other substituents, which can affect their ability to disrupt these cellular processes. nih.gov

Role in Biological Redox Cycles and Extracellular Fenton Chemistry (e.g., in fungal wood degradation)

Certain fungi, particularly brown-rot fungi, employ a sophisticated system of extracellular Fenton chemistry to degrade lignocellulose in wood. nih.gov This process relies on the generation of highly reactive hydroxyl radicals (•OH) through the Fenton reaction, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺). oup.com

Hydroquinones, such as the fungal metabolite 2,5-dimethoxyhydroquinone (2,5-DMHQ), are key players in this process. nih.govacs.org These compounds participate in a quinone redox cycle that drives the production of the necessary Fenton reagents. nih.govoup.com The hydroquinone (B1673460) reduces ferric iron (Fe³⁺) to Fe²⁺, a crucial step as Fe³⁺ has very low solubility at neutral pH. nih.govnih.gov This reduction also generates a semiquinone radical. nih.gov

The semiquinone radical can then react with molecular oxygen (O₂) to produce a superoxide radical (•O₂⁻) and regenerate the quinone. nih.govacs.org The superoxide radical can then dismutate to form H₂O₂, or it can reduce more Fe³⁺ to Fe²⁺. acs.org The fungal mycelium completes the cycle by reducing the quinone back to the hydroquinone. nih.gov

Therefore, the hydroquinone acts as both a reductant for iron and a generator of superoxide, effectively producing both components required for the Fenton reaction. acs.org The resulting hydroxyl radicals are powerful, non-specific oxidants capable of degrading complex polymers like cellulose (B213188) and lignin (B12514952). oup.comacs.org

Studies have shown that various fungi possess the ability to reduce quinones, suggesting that this mechanism of driving Fenton chemistry is widespread. oup.com The efficiency of this process can be influenced by factors such as pH and the presence of different iron minerals. acs.orgacs.org For example, ferrihydrite has been shown to promote the oxidation of dimethoxyhydroquinone through both reductive dissolution and heterogeneous catalysis. acs.orgacs.org

| Component | Role in Fungal Wood Degradation |

| This compound (and analogues) | Reduces Fe³⁺ to Fe²⁺; generates superoxide radicals. nih.govacs.org |

| Ferric Iron (Fe³⁺) | Oxidant, reduced by hydroquinone. nih.gov |

| Ferrous Iron (Fe²⁺) | Reacts with H₂O₂ in the Fenton reaction. oup.com |

| Hydrogen Peroxide (H₂O₂) | Reacts with Fe²⁺ to produce hydroxyl radicals. oup.com |

| Hydroxyl Radical (•OH) | Powerful oxidant that degrades cellulose and lignin. oup.com |

| Quinone | Oxidized form, reduced by the fungus to complete the redox cycle. nih.gov |

Mechanistic Analysis of DNA Cleavage Modulated by this compound Conjugates

Conjugates of 2,6-dimethoxyhydroquinone have been synthesized and studied for their ability to cleave DNA. researchgate.net These studies aim to understand the potential of such compounds in applications like anticancer drug design.

Research has shown that certain peptide conjugates of 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid can cleave supercoiled plasmid DNA (pBR322) into its open-circular form at low micromolar concentrations. researchgate.net Notably, this cleavage occurs without the need for external additives like hydrogen peroxide or UV irradiation, which are often required for DNA cleavage by other agents. researchgate.net

The mechanism of DNA cleavage by these conjugates appears to involve the generation of reactive oxygen species (ROS). The addition of hydroxyl radical scavengers, such as dimethyl sulfoxide (B87167) and glycerol, significantly inhibits the DNA strand scission, indicating that hydroxyl radicals are likely the primary species responsible for the cleavage. researchgate.net The production of these active species has been investigated using techniques like the Rhodamine B assay and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

The presence of metal ions can also influence the DNA cleavage activity. The addition of catalytic amounts of ferrous ions (Fe²⁺) has been observed to significantly enhance the DNA strand cleavage induced by these conjugates, with the extent of cleavage increasing over time. researchgate.net This suggests a potential role for Fenton-like chemistry in the cleavage mechanism, where the hydroquinone moiety may reduce Fe³⁺ to Fe²⁺, which then reacts with endogenously produced H₂O₂ to generate hydroxyl radicals.

The design of these conjugates often incorporates a peptide component intended to interact with DNA. For example, some designs feature positively charged amino acid residues like arginine to interact with the negatively charged phosphate (B84403) backbone of DNA, potentially localizing the reactive hydroquinone moiety in close proximity to the DNA strands. researchgate.net

Natural Occurrence and Biosynthetic Significance in Organisms (e.g., defensive secretions of Diplopoda)

Hydroquinones and their derivatives are found in a variety of organisms where they serve diverse biological functions. Polyprenylated hydroquinones and quinones, for instance, are widespread in plants and animals, playing essential roles in electron transport and as antioxidants. researchgate.netscispace.com

In the fungal kingdom, white-rot fungi like Phanerochaete chrysosporium produce enzymes that break down lignin into smaller aromatic compounds, including methoxyhydroquinone (MHQ) and dimethoxyhydroquinone (DMHQ). nih.gov These fungi possess dioxygenase enzymes that can cleave the aromatic rings of these hydroquinones, which is a crucial step in the degradation of lignin-derived compounds. nih.gov

Marine organisms are another rich source of bioactive natural products. ekb.egmdpi.com Sponges, in particular, are known to produce a plethora of bioactive chemicals. ekb.eg Some marine invertebrates harbor symbiotic bacteria that are responsible for the synthesis of many of these compounds, including polyketides, non-ribosomal peptides, and alkaloids. ekb.eg

In some terrestrial arthropods, such as millipedes (Diplopoda), hydroquinones and quinones are components of their defensive secretions. These compounds can act as irritants or repellents to predators. The biosynthetic pathways leading to these defensive compounds are an area of ongoing research.

The biosynthesis of these varied hydroquinone derivatives often involves complex enzymatic pathways. For example, polyketide synthases (PKSs) are large, multi-domain enzymes responsible for the biosynthesis of a wide range of natural products, including some aromatic compounds. ekb.eg Non-ribosomal peptide synthetases (NRPSs) are another class of enzymes that synthesize peptide-based natural products. ekb.eg Understanding these biosynthetic pathways is crucial for the potential biotechnological production of these valuable compounds. mdpi.com

Theoretical and Computational Investigations of 2,3 Dimethoxyhydroquinone

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemistry, a field that applies quantum mechanics to chemical systems, is instrumental in exploring the molecular and electronic structure of compounds. consensus.appmdpi.com By solving the Schrödinger equation, it becomes possible to determine the three-dimensional and electronic structures of molecules. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational quantum mechanics for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is a widely used method for calculating the electronic structure of atoms, molecules, and solids. nih.gov DFT's popularity stems from its balance of computational efficiency and accuracy, making it suitable for studying both ground and excited states of molecules like 2,3-DMHQ. nih.govmdpi.com

In the context of 2,3-DMHQ, DFT can be employed to model its electronic properties. For instance, research has utilized DFT to investigate the degradation of pollutants by systems involving dimethoxyhydroquinone. researchgate.net The theory allows for the calculation of molecular orbital interactions with significant precision. mdpi.com DFT calculations can determine the electronic driving forces in chemical reactions and predict reactive sites within a molecule. mdpi.com

Time-dependent DFT (TD-DFT) is an extension used to study excited states and has been widely applied to understand electronic absorption spectra. protheragen.aiohio-state.edumdpi.com For a molecule like 2,3-DMHQ, TD-DFT can predict vertical excitation energies, which correspond to the energy required for an electron to transition to a higher energy level without a change in the molecule's geometry. ohio-state.edujoaquinbarroso.com This is crucial for understanding the molecule's behavior upon light absorption. While highly effective for many applications, TD-DFT has limitations when dealing with complex scenarios like charge-transfer excitations and strongly correlated systems. mdpi.com

| Computational Method | Application for 2,3-DMHQ | Key Insights |

|---|---|---|

| DFT | Ground state electronic structure | Electron density, orbital energies (HOMO/LUMO), molecular geometry |

| TD-DFT | Excited state properties | Vertical excitation energies, prediction of UV-Vis absorption bands |

| DFT with Solvation Models (e.g., PCM) | Properties in solution | Accurate prediction of excitation energies in different solvent environments. protheragen.ai |

Computational methods are invaluable for predicting and interpreting various spectroscopic data, providing a direct link between theoretical models and experimental observations.

UV-Vis Spectroscopy: The absorption of ultraviolet-visible light by a molecule is due to the transition of valence electrons to higher energy levels. protheragen.ai Computational tools, particularly TD-DFT, can predict UV-Vis spectra from a molecule's structure. protheragen.ainih.gov The process typically involves optimizing the ground state structure, followed by TD-DFT calculations to determine excited state energies and oscillator strengths, which correlate to the wavelengths and intensities of absorption peaks. protheragen.ai For 2,3-DMHQ, these calculations can help identify the electronic transitions responsible for its characteristic absorption bands. units.it

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects unpaired electrons, making it highly sensitive to paramagnetic species like free radicals. unito.itmdpi.com While 2,3-DMHQ itself is not a radical, its one-electron oxidation product, the semiquinone, is a radical and thus EPR active. Theoretical calculations can help interpret the EPR spectra of this radical. DFT is a common method used to calculate EPR parameters. nih.gov Key parameters that can be calculated include the g-tensor and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron, while hyperfine coupling constants describe the interaction of the unpaired electron with nearby magnetic nuclei. auburn.edumanchester.ac.uk These calculated parameters can be compared with experimental EPR spectra to confirm the structure of the radical species.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. utwente.nlarxiv.org Quantum chemical calculations, often using DFT, can predict the vibrational frequencies and Raman intensities of a molecule. spectroscopyonline.com Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the peaks observed in an experimental Raman spectrum. For 2,3-DMHQ, these calculations can help in assigning the vibrational modes associated with its aromatic ring and methoxy (B1213986) functional groups. Discrepancies between calculated and observed spectra can sometimes be attributed to intermolecular interactions or solvent effects. researchgate.net

| Spectroscopic Technique | Predicted Parameters | Relevance to 2,3-DMHQ |

|---|---|---|

| UV-Vis | Excitation energies (λmax), oscillator strengths | Identification of electronic transitions (e.g., π→π*) |

| EPR (of its semiquinone radical) | g-tensor, hyperfine coupling constants | Structural characterization of the one-electron oxidized species |

| Raman | Vibrational frequencies, Raman intensities | Assignment of vibrational modes of functional groups |

Density Functional Theory (DFT) Applications for Ground and Excited States

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between molecules, MD can provide insights into the behavior of substances in different environments, such as in solution or in aggregated states. dovepress.comrsc.org

For 2,3-DMHQ, MD simulations could be used to investigate its interactions with solvent molecules, such as water, or its aggregation behavior. These simulations can reveal how 2,3-DMHQ molecules arrange themselves with respect to each other and how they interact with their surroundings through forces like hydrogen bonding and van der Waals interactions. nih.gov This information is crucial for understanding its solubility and how it might interact with larger biological molecules or other components in a complex system. The simulations track the trajectory of each atom, providing a dynamic picture of intermolecular events. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. utexas.edu A transition state is the highest energy point on the minimum energy reaction path. utexas.edu Computational chemistry offers powerful tools for mapping out these reaction pathways.

Methods like the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR) can be used to automatically search for reaction pathways, including transition states. rsc.org For a reaction involving 2,3-DMHQ, such as its oxidation, these methods could be used to elucidate the step-by-step mechanism. DFT calculations are commonly used to determine the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. sumitomo-chem.co.jp The calculated activation energy (the energy difference between the reactants and the transition state) can provide a quantitative estimate of the reaction rate. sumitomo-chem.co.jp For example, computational models have been developed to predict the structure of transition states with high accuracy in a short amount of time. mit.edu

In Silico Structure-Activity Relationship (SAR) Studies Based on Computational Data

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity using computational methods. mdpi.com These studies are pivotal in fields like drug discovery for optimizing molecular properties to enhance potency and selectivity. researchgate.net

For 2,3-DMHQ, computational data derived from quantum chemical calculations can be used to build SAR models. For instance, calculated properties such as orbital energies (HOMO and LUMO), electrostatic potential, and molecular shape can be used as descriptors in a quantitative structure-activity relationship (QSAR) model. researchgate.net These models attempt to find a statistical relationship between the calculated descriptors and an observed activity, such as its antioxidant capacity or its role in a biological pathway. By understanding which structural features are important for activity, it becomes possible to computationally screen virtual libraries of related compounds to identify new molecules with potentially enhanced properties. researchgate.netwinona.edu

Advanced Research Methodologies in 2,3 Dimethoxyhydroquinone Studies

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental to identifying and characterizing 2,3-Dimethoxyhydroquinone, its precursors, and reaction products. These techniques provide insight into molecular structure, purity, and the mechanisms of chemical transformations.

Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR): EPR, also known as ESR, is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orglibretexts.org It is particularly valuable for detecting and characterizing radical intermediates, which are often formed during the redox cycling of hydroquinones. The oxidation of this compound can proceed through a one-electron step to form a semiquinone radical. nih.gov EPR spectroscopy can directly detect this paramagnetic species, providing information about its electronic structure and environment. ethz.ch

The basic principle involves the absorption of microwave radiation by an unpaired electron in a magnetic field. wikipedia.org The resulting spectrum's characteristics, such as the g-factor and hyperfine coupling constants, offer detailed structural information. utexas.edu For instance, hyperfine interactions can reveal the identity and number of magnetic nuclei (like ¹H) interacting with the unpaired electron, helping to map the spin density distribution across the molecule. utexas.edu While specific EPR studies focused solely on the this compound radical are not extensively documented in readily available literature, the methodology is standard for investigating the radical chemistry of quinones and hydroquinones. ethz.chnih.gov The formation of semiquinone radicals from this compound is more probable under alkaline conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that separates chemical components of a sample and then provides their mass-to-charge ratio, enabling structural identification. nih.gov In the study of this compound, GC-MS is used to identify the compound and its methylated derivatives in complex mixtures, such as extracts from fungal cultures. nih.govnih.gov For example, the structure of fungal metabolites like 4,5-dimethoxy-1,2-benzenediol (DMC) and 2,5-dimethoxy-1,4-benzenediol (DMH) was elucidated by comparing their GC retention times and mass spectra with synthetic standards. nih.gov Derivatization techniques, such as methylation, are often employed to increase the volatility of the analytes and confirm the presence of hydroxyl groups. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, quantification, and purification of hydroquinones and their corresponding quinones in various matrices. southampton.ac.ukorgsyn.org In studies of this compound and its isomers, reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on hydrophobicity. southampton.ac.uk This method has been applied to the simultaneous determination of multiple bioactive compounds, including 2,5-dimethoxyhydroquinone, in plant extracts. Unusual elution profiles in the HPLC of methoxy-substituted hydroquinones can sometimes be observed due to the on-column oxidation of the hydroquinone (B1673460) to its benzoquinone form, a process that can be influenced by factors like mobile phase composition and the presence of metal ions. orgsyn.org

| Technique | Primary Application for this compound | Type of Information Obtained | Common Use Case Example |

|---|---|---|---|

| EPR/ESR | Detection of semiquinone radical intermediates. | Electronic structure, spin density, hyperfine coupling. utexas.edu | Studying one-electron transfer mechanisms during redox cycling. nih.govethz.ch |

| GC-MS | Identification and structural elucidation of the compound and its derivatives. nih.gov | Molecular weight, fragmentation patterns, retention time. nih.gov | Analyzing fungal or plant extracts for the presence of dimethoxyhydroquinones. nih.govnih.gov |

| HPLC | Separation, quantification, and purification. orgsyn.org | Retention time, purity, concentration. orgsyn.org | Quality control and analysis of bioactive compounds in complex mixtures. |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical techniques are crucial for characterizing the redox properties of this compound, which are central to its chemical and biological activity.

Cyclic Voltammetry (CV): Cyclic voltammetry is the primary electrochemical method used to investigate the redox behavior of quinone/hydroquinone systems. dntb.gov.ua This technique involves scanning the potential of an electrode and measuring the resulting current. For a reversible redox couple like a hydroquinone and its corresponding quinone, a cyclic voltammogram will show characteristic anodic (oxidation) and cathodic (reduction) peaks. dntb.gov.ua

Studies on related hydroquinone derivatives using CV reveal that the electrochemical process typically involves a two-electron, two-proton transfer. The potentials at which these peaks occur are indicative of the standard redox potential of the compound. The separation between the peak potentials (ΔEp) provides information about the reversibility of the electron transfer process. admescope.com The peak current, as described by the Randles-Sevcik equation, is proportional to the concentration of the analyte and the square root of the scan rate, allowing for quantitative analysis. mdpi.com The electrochemical oxidation of hydroquinones can be studied in various media, and the presence of nucleophiles can lead to follow-up reactions with the electrochemically generated quinone. dntb.gov.ua

Biochemical Assays for Characterizing Redox Activity and Enzyme Interactions

Biochemical assays are employed to understand how this compound interacts with biological systems, particularly its ability to participate in redox reactions and affect enzyme function.

The redox activity of hydroquinones is often linked to their interaction with oxidoreductase enzymes. For example, studies on the fungus Phanerochaete chrysosporium have identified dioxygenase enzymes that catalyze the ring cleavage of methoxyhydroquinone (MHQ) and dimethoxyhydroquinone (DMHQ). nih.govnih.gov The activity of these enzymes can be measured by monitoring the consumption of oxygen during the reaction using polarographic methods. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined to characterize the enzyme's affinity and efficiency for this compound as a substrate. nih.gov Such assays have shown that certain homogentisate (B1232598) dioxygenase (HGD)-like proteins have high catalytic efficiency for both MHQ and DMHQ. nih.govnih.gov These assays are essential for understanding the metabolic pathways of lignin (B12514952) degradation by fungi, where dimethoxyhydroquinones are key intermediates. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| PcMHQD1 | Methoxyhydroquinone (MHQ) | 35.5 ± 2.5 | 11.0 ± 0.4 | 0.31 |

| Dimethoxyhydroquinone (DMHQ) | 49.6 ± 3.9 | 6.8 ± 0.3 | 0.14 | |

| PcMHQD2 | Methoxyhydroquinone (MHQ) | 28.5 ± 2.1 | 8.9 ± 0.3 | 0.31 |

| Dimethoxyhydroquinone (DMHQ) | 52.1 ± 7.2 | 5.1 ± 0.3 | 0.10 |

Note: Data adapted from studies on enzymes from Phanerochaete chrysosporium, illustrating typical parameters obtained from biochemical assays. nih.gov

In Vitro Model Systems for Mechanistic Biological Investigations

To investigate the biological effects of this compound at a molecular level, simplified in vitro models are used.

Plasmid DNA Cleavage Assays: These assays are used to assess the ability of a compound to cause damage to DNA. The redox cycling of hydroquinones can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, through Fenton-like chemistry. These ROS can subsequently cause single-strand or double-strand breaks in plasmid DNA. The process is typically analyzed by agarose (B213101) gel electrophoresis, where the supercoiled (undamaged) form of the plasmid DNA is converted to nicked (single-strand break) and linear (double-strand break) forms. The extent of cleavage can be quantified by the decrease in the supercoiled DNA band and the increase in the nicked and linear DNA bands. This assay provides a direct measure of the DNA-damaging potential of this compound, mediated by its redox activity.

Specialized Techniques in Organic Synthesis

The synthesis of this compound and its derivatives often requires specialized methods to control regioselectivity and achieve high yields.

One common approach involves the oxidation of the corresponding catechols or hydroquinones. For instance, 2,5-dimethoxy-1,4-benzoquinone (B1209882) can be prepared by the oxidation of hydroquinone in the presence of sodium hydroxide (B78521) and lead(IV) oxide in methanol (B129727). nih.gov The resulting quinone can then be reduced to the hydroquinone using a reducing agent like sodium dithionite. nih.gov

Another important synthetic strategy is the Diels-Alder reaction. For example, 2,3-dimethylanthraquinone (B181617) can be synthesized by the reaction of 1,4-naphthoquinone (B94277) with 2,3-dimethylbutadiene-1,3, followed by dehydrogenation of the resulting adduct. dntb.gov.ua More advanced methods for introducing side chains to quinone rings include the use of organotin reagents, such as tributyl(3-methyl-2-butenyl)tin, in the presence of a Lewis acid like boron trifluoride etherate. orgsyn.org These reactions are crucial for the synthesis of biologically active molecules like ubiquinones, which share the core methoxy-substituted quinone structure. orgsyn.org

Computational Chemistry Software and Methodologies for Chemical and Biological Systems

Computational chemistry provides powerful tools to predict and understand the properties of this compound at an atomic level.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method for investigating the electronic structure and properties of molecules. acs.org For this compound, DFT calculations are particularly useful for predicting its redox potential. By calculating the free energies of the oxidized (quinone) and reduced (hydroquinone) states, the standard redox potential can be estimated. These calculations can also account for the effects of pH by considering the different protonation states of the molecule.

Furthermore, DFT can be used to analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are correlated with the molecule's ability to donate or accept electrons, providing insight into its redox behavior. acs.org Computational studies have been performed on a wide range of quinones to establish correlations between their structural features and their one-electron and two-electron reduction potentials.

Future Directions and Emerging Research Avenues for 2,3 Dimethoxyhydroquinone

Exploration of Novel Synthetic Routes and the Design of Advanced Analogues

The development of new and efficient methods for synthesizing 2,3-dimethoxyhydroquinone and its derivatives is a cornerstone of future research. While established synthetic pathways exist, the focus is shifting towards more sustainable and atom-economical approaches. The design of advanced analogues with tailored properties is also a significant area of exploration. For instance, the synthesis of peptide conjugates of 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid has been undertaken to explore their potential as anti-tumor agents. publish.csiro.auingentaconnect.comresearchgate.net These efforts involve coupling the hydroquinone (B1673460) derivative with short-chain or cyclic peptides. publish.csiro.auingentaconnect.comresearchgate.net

Future research will likely concentrate on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Catalytic Methods: Investigating novel catalysts, including transition-metal complexes and enzymes, to improve reaction efficiency and selectivity.

Analogue Design for Specific Applications: Systematically modifying the structure of this compound to enhance its activity for targeted applications, such as in materials science or as a therapeutic agent. This includes the creation of derivatives with altered redox potentials and solubility.

Deeper Elucidation of Complex Multi-step Reaction Mechanisms

Understanding the intricate details of how this compound participates in multi-step reactions is crucial for controlling its reactivity and harnessing its potential. Reaction mechanisms often involve several intermediates and transition states, which can be challenging to identify and characterize. sumitomo-chem.co.jp Theoretical calculations are becoming indispensable for elucidating these complex pathways. sumitomo-chem.co.jp

Key areas for future investigation include:

Identification of Reaction Intermediates: Employing advanced spectroscopic techniques and computational modeling to detect and characterize transient species formed during reactions.

Kinetic and Thermodynamic Studies: Quantifying the rates and energy changes associated with each step of a reaction to build a comprehensive mechanistic picture. libretexts.org

Influence of Reaction Conditions: Systematically studying the effects of solvent, pH, temperature, and catalysts on the reaction pathway and product distribution. For example, palladium-catalyzed cyclization-oxygenation sequences have been developed, and mechanistic studies, including deuterium (B1214612) labeling experiments, have been conducted to understand the reaction pathway. nih.gov

Advanced Mechanistic Investigations in Diverse Biological Systems

The biological activities of this compound and its analogues are a major focus of current and future research. This compound has been identified in the defensive secretions of certain millipede species. researchgate.netresearchgate.netscielo.brscielo.br Furthermore, its derivatives are being investigated for their potential to interact with biological macromolecules like DNA. publish.csiro.auresearchgate.net

Future research will likely delve into:

Enzyme Interactions: Identifying and characterizing the enzymes that metabolize this compound and its derivatives. asm.orgasm.org For example, methoxy- and dimethoxyhydroquinone 1,2-dioxygenases have been identified and characterized in Phanerochaete chrysosporium. asm.orgasm.org

Cellular Signaling Pathways: Investigating how this compound and its analogues affect cellular processes and signaling cascades.

Structure-Activity Relationships: Systematically modifying the structure of the molecule to understand how different functional groups influence its biological activity. pnas.org Studies on peptide conjugates have explored how stereoisomerism affects cytotoxicity. ingentaconnect.com

Development of Integrated Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental and computational methods offers a powerful strategy for a holistic understanding of this compound. Computational chemistry can predict molecular properties, simulate reaction dynamics, and provide insights that guide experimental design. researchgate.net In turn, experimental data is essential for validating and refining computational models. researchgate.net

Future directions in this integrated approach include:

Predictive Modeling: Developing robust computational models to predict the physicochemical properties, reactivity, and biological activity of novel this compound analogues before their synthesis.

Spectroscopic and Computational Synergy: Combining experimental spectroscopic data (e.g., NMR, IR) with quantum chemical calculations to provide detailed structural and electronic information. scielo.org.mx

Multi-scale Modeling: Integrating different computational methods to study the behavior of this compound across various scales, from the molecular level to its interactions within complex systems. researchgate.net

Potential Role in Environmental Redox Processes and Bioremediation Mechanisms

Hydroquinones are recognized as important mediators of electron transfer reactions in soil and aquatic environments. acs.orgacs.orgiwaponline.com They can participate in redox cycling with metal ions, such as iron, and influence the fate of organic and inorganic contaminants. acs.orgacs.org The oxidation of dimethoxyhydroquinones by iron minerals like ferrihydrite and goethite has been shown to generate reactive oxygen species, which can contribute to the degradation of organic matter. acs.orgacs.orgnih.govresearchgate.net This has implications for both natural biogeochemical cycles and engineered bioremediation strategies. nih.gov

Emerging research in this area will likely focus on:

Iron Mineral Interactions: Investigating the kinetics and mechanisms of this compound oxidation on the surfaces of various iron-containing minerals under different environmental conditions (e.g., pH, oxygen concentration). acs.orgacs.org

Generation of Reactive Oxygen Species: Quantifying the production of species like hydroxyl radicals during the redox cycling of this compound and assessing their role in the degradation of pollutants. iwaponline.comnih.govresearchgate.net

Bioremediation Applications: Exploring the use of this compound, potentially in combination with microorganisms or mineral catalysts, to enhance the breakdown of persistent organic pollutants in contaminated soils and water. iwaponline.comnih.gov For example, a heterogeneous Fenton system using a natural iron-bearing clay mineral and dimethoxyhydroquinone has been developed for the degradation of lincomycin (B1675468) without the need for external hydrogen peroxide. iwaponline.com

Q & A

Basic Research Questions

Q. What are the regioselective synthesis strategies for 2,3-Dimethoxyhydroquinone derivatives, and how can competing reaction pathways be minimized?

- Methodological Answer : Regioselective alkylation/arylation can be achieved using protecting groups (e.g., acetyl or benzyl) to direct reactivity to specific hydroxyl positions. For example, Luszniak et al. demonstrated selective 1-O-alkylation and 4-O-arylation of 2,6-dimethoxyhydroquinone via stepwise deprotection and coupling reactions under mild basic conditions (e.g., K₂CO₃ in DMF) . NMR monitoring of intermediate stages is critical to confirm regiochemical fidelity.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for resolving methoxy and hydroxyl proton environments. For example, in the isolation of 2,5-dimethoxyhydroquinone from Cynanchum paniculatum, ¹H NMR peaks at δ 3.75–3.85 ppm (methoxy groups) and δ 8.5–9.5 ppm (hydroxyl protons after D₂O exchange) were diagnostic . Pairing with HPLC (C18 column, methanol/water mobile phase) ensures purity validation.

Q. How can researchers assess the antioxidant activity of this compound in vitro?

- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, derivatives like 2,5-dimethoxyhydroquinone showed significant ROS scavenging in neuronal cell models, with IC₅₀ values calculated via dose-response curves . Include positive controls (e.g., ascorbic acid) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS).

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the proposed oxidative pathways of this compound in lignin degradation?

- Methodological Answer : Contradictions arise from competing mechanisms (e.g., enzymatic vs. radical-mediated oxidation). To address this, employ isotope labeling (e.g., ¹⁸O₂) and EPR spectroscopy to detect radical intermediates like hydroxyl (•OH) or perhydroxyl (•OOH) radicals. For example, Postia placenta generates •OH via extracellular oxidation of 2,5-dimethoxyhydroquinone by laccase in the presence of Fe³⁺-oxalate complexes . Kinetic studies comparing wild-type and laccase-knockout fungal strains can clarify dominant pathways.

Q. How can this compound be integrated into liquid crystalline polymers, and what molecular parameters dictate phase behavior?

- Methodological Answer : Copolymerize with rigid aromatic monomers (e.g., terephthalates) to enhance mesogenicity. Acevedo et al. synthesized liquid crystalline copolymers using 2,6-dimethoxyhydroquinone, observing nematic phases via polarizing microscopy and DSC. Key parameters include methoxy substitution symmetry and copolymer rigidity . Adjust monomer ratios (e.g., 70:30 HQ:terephthalate) to optimize thermal transitions.

Q. What strategies validate the neuroprotective mechanisms of this compound in Alzheimer’s disease models?

- Methodological Answer : Combine in vitro (e.g., SH-SY5Y cells stressed with Aβ₂₅–₃₅) and in vivo (transgenic mouse models) assays. Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activity to quantify apoptosis inhibition. Weon et al. identified 2,5-dimethoxyhydroquinone as a potent inhibitor of oxidative stress in neuronal cells, with dose-dependent rescue of cognitive deficits in mice . Cross-validate with siRNA knockdown of Nrf2 to confirm antioxidant pathway dependency.

Q. How can researchers design experiments to study the electronic properties of this compound in molecular rectifiers?

- Methodological Answer : Use scanning tunneling microscopy (STM) in a monolayer configuration on Au(111) surfaces. HBQ (a derivative with D=1,4-dimethoxyhydroquinone and A=2,3-dicyano-1,4-benzoquinone) exhibited rectification ratios >10 via asymmetric HOMO-LUMO alignment . Compare current-voltage (I-V) curves of pristine and methoxy-modified HQ to isolate substituent effects.

Q. What computational and experimental methods reconcile conflicting spectral data for this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. For instance, CRC Handbook reports δ ~3.8 ppm for methoxy groups in symmetric derivatives, while asymmetric substitution (e.g., 2,3- vs. 2,5-dimethoxy) splits peaks due to varying electronic environments . Cross-check with X-ray crystallography to resolve structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。